molecular formula C16H14O B13867300 2-(9H-fluoren-2-yl)-2-methyloxirane CAS No. 43000-55-1

2-(9H-fluoren-2-yl)-2-methyloxirane

Cat. No.: B13867300
CAS No.: 43000-55-1
M. Wt: 222.28 g/mol
InChI Key: JOEUJHPSWOJWDP-UHFFFAOYSA-N
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Description

2-(9H-fluoren-2-yl)-2-methyloxirane is an organic compound that features a fluorene moiety attached to an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-fluoren-2-yl)-2-methyloxirane typically involves the reaction of 9H-fluoren-2-yl derivatives with epoxides under specific conditions. One common method includes the use of a base-catalyzed reaction where the fluorene derivative is treated with an epoxide in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(9H-fluoren-2-yl)-2-methyloxirane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(9H-fluoren-2-yl)-2-methyloxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(9H-fluoren-2-yl)-2-methyloxirane involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, forming reactive intermediates that can interact with biological macromolecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 9H-Fluoren-2-yl isocyanate
  • 2-[(9H-fluoren-2-yl)aryl]-1H-benzimidazole
  • 2,7-bis[(1H-benzimidazol-2-yl)aryl]-9H-fluorene

Uniqueness

2-(9H-fluoren-2-yl)-2-methyloxirane is unique due to the presence of both the fluorene and oxirane moieties, which impart distinct chemical and physical properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields .

Properties

CAS No.

43000-55-1

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

2-(9H-fluoren-2-yl)-2-methyloxirane

InChI

InChI=1S/C16H14O/c1-16(10-17-16)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9H,8,10H2,1H3

InChI Key

JOEUJHPSWOJWDP-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C2=CC3=C(C=C2)C4=CC=CC=C4C3

Origin of Product

United States

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